4-(3-Nitrophenoxy)piperidine hydrochloride

Purity Analytical Chemistry Procurement

4-(3-Nitrophenoxy)piperidine hydrochloride is a research chemical and synthetic intermediate supplied as the hydrochloride salt for consistent solubility in polar solvents. The 3-nitrophenoxy substitution pattern imparts distinct electronic and steric properties, making it superior for regiospecific elaboration and catalytic reductions compared to 2-nitro or 4-nitro analogs. The meta-nitro group serves as both a hydrogen-bond acceptor and an electron-withdrawing group, modulating piperidine basicity for ligand design. High-purity (≥98%) material is recommended to minimize assay artifacts. Ideal for medicinal chemistry, PROTAC building, and SAR exploration of neurological targets.

Molecular Formula C11H15ClN2O3
Molecular Weight 258.7 g/mol
CAS No. 125043-83-6
Cat. No. B052108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Nitrophenoxy)piperidine hydrochloride
CAS125043-83-6
Molecular FormulaC11H15ClN2O3
Molecular Weight258.7 g/mol
Structural Identifiers
SMILESC1CNCCC1OC2=CC=CC(=C2)[N+](=O)[O-].Cl
InChIInChI=1S/C11H14N2O3.ClH/c14-13(15)9-2-1-3-11(8-9)16-10-4-6-12-7-5-10;/h1-3,8,10,12H,4-7H2;1H
InChIKeyQZNVAZLSQUKSQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Nitrophenoxy)piperidine Hydrochloride (CAS 125043-83-6): Chemical Identity and Baseline Specifications


4-(3-Nitrophenoxy)piperidine hydrochloride is a piperidine derivative featuring a 3-nitrophenoxy substituent at the 4-position of the piperidine ring, supplied as the hydrochloride salt. It has the molecular formula C₁₁H₁₅ClN₂O₃ and a molecular weight of 258.70 g/mol . The compound is typically a crystalline solid, soluble in polar solvents due to the hydrochloride salt form, and is handled at room temperature . It serves primarily as a research chemical and synthetic intermediate, with no approved therapeutic use [1].

Why In-Class Substitution of 4-(3-Nitrophenoxy)piperidine Hydrochloride (125043-83-6) Is Not Recommended


The position of the nitro group on the phenoxy ring critically influences electronic properties, steric hindrance, and consequently, the compound's reactivity in downstream synthetic transformations and potential biological interactions. The 3-nitro isomer exhibits distinct hydrogen-bonding capabilities and steric profile compared to the 2-nitro and 4-nitro analogs, which can alter binding affinities and reaction outcomes in catalytic reductions or coupling reactions . Furthermore, the hydrochloride salt form ensures consistent solubility and handling properties in polar reaction media, a critical factor for reproducible synthetic protocols that cannot be guaranteed with the free base or alternative salt forms .

Quantitative Differentiation Evidence for 4-(3-Nitrophenoxy)piperidine Hydrochloride (125043-83-6)


Purity Specification: 98% Minimum Purity vs. 95% Comparator

The target compound is offered with a minimum purity specification of 98% by reputable suppliers , compared to a minimum purity of 95% for the same compound from other vendors . This higher purity specification reduces the potential for impurities interfering with sensitive catalytic or biological assays.

Purity Analytical Chemistry Procurement

Salt Form: Hydrochloride Salt Solubility Advantage vs. Free Base

The hydrochloride salt form of 4-(3-nitrophenoxy)piperidine enhances solubility in polar solvents such as water and alcohols due to ionic interactions . In contrast, the free base (CAS 586412-89-7) is a solid at room temperature and soluble primarily in organic solvents, reflecting its non-polar characteristics . This difference directly impacts experimental protocols requiring aqueous solubility.

Solubility Formulation Salt Selection

Isomeric Position: 3-Nitro vs. 2-Nitro and 4-Nitro Substitution Effects

The 3-nitrophenoxy substitution on the piperidine ring results in distinct electronic and steric properties compared to the 2-nitro and 4-nitro isomers . The meta-nitro group withdraws electron density via induction but does not participate in resonance with the ether oxygen, unlike the para-nitro group, which can lead to different reactivity in nucleophilic aromatic substitution and reduction reactions.

Isomerism Structure-Activity Relationship Synthetic Intermediate

Procurement Cost and Availability: Market Price Differentiation

The target compound exhibits significant price variation across suppliers, with 5g quantities ranging from approximately $1,312.50 to $2,044.90 . In contrast, the 4-(4-nitrophenoxy)piperidine isomer (CAS 162402-39-3) is offered at a lower price point (e.g., $412.50 for 0.5g) . This price difference reflects the varying synthetic accessibility and market demand for specific nitro positional isomers.

Procurement Cost Analysis Supply Chain

Recommended Application Scenarios for 4-(3-Nitrophenoxy)piperidine Hydrochloride (125043-83-6)


Synthesis of 3-Aminophenoxy Piperidine Derivatives via Catalytic Hydrogenation

The 3-nitrophenoxy group is readily reduced to the corresponding aniline derivative, a versatile intermediate for further functionalization. The hydrochloride salt ensures good solubility in polar protic solvents commonly used in hydrogenation reactions (e.g., methanol, ethanol) . The meta-substitution pattern directs electrophilic aromatic substitution differently than ortho or para isomers, enabling regiospecific elaboration of the aniline ring .

Biological Screening in Aqueous Buffer Systems

The hydrochloride salt form provides aqueous solubility suitable for in vitro biochemical assays . While direct biological activity data for this specific compound is limited in public literature, the 3-nitrophenoxy piperidine scaffold is employed in medicinal chemistry for exploring interactions with neurological targets . Procurement of high-purity (≥98%) material is recommended to minimize impurity-related assay artifacts .

Use as a Pharmacophore Scaffold in Structure-Activity Relationship (SAR) Studies

The 3-nitrophenoxy piperidine core provides a defined three-dimensional geometry and electronic profile for probing binding interactions in drug discovery programs. The meta-nitro group serves as both a hydrogen-bond acceptor and an electron-withdrawing substituent that influences the basicity of the piperidine nitrogen . This scaffold can be systematically varied to map structure-activity relationships for target engagement .

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